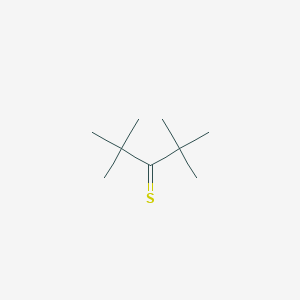
2,2,4,4-Tetramethylpentane-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,4-Tetramethylpentane-3-thione is an organic compound with the molecular formula C9H18S. It is a thione derivative of 2,2,4,4-tetramethylpentane, characterized by the presence of a sulfur atom double-bonded to a carbon atom. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-tetramethylpentane-3-thione typically involves the reaction of 2,2,4,4-tetramethylpentan-3-one with a sulfurizing agent. One common method is the reaction with phosphorus pentasulfide (P2S5) under controlled conditions. The reaction proceeds as follows:
(CH3)3C-CO-C(CH3)3+P2S5→(CH3)3C-CS-C(CH3)3+P2O5
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2,4,4-Tetramethylpentane-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The thione group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the thione group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Thioethers or thioesters, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2,4,4-Tetramethylpentane-3-thione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 2,2,4,4-tetramethylpentane-3-thione involves its interaction with molecular targets through its thione group. The sulfur atom can form bonds with metal ions or participate in redox reactions. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2,4,4-Tetramethylpentan-3-one: The ketone analog of 2,2,4,4-tetramethylpentane-3-thione.
2,2,4,4-Tetramethylpentane-3-ol: The alcohol analog.
2,2,4,4-Tetramethylpentane-3-thiol: The thiol analog.
Uniqueness
This compound is unique due to its thione group, which imparts distinct reactivity compared to its ketone, alcohol, and thiol analogs. The presence of the sulfur atom allows for specific interactions and reactions that are not possible with the other analogs.
Propiedades
Número CAS |
54396-69-9 |
|---|---|
Fórmula molecular |
C9H18S |
Peso molecular |
158.31 g/mol |
Nombre IUPAC |
2,2,4,4-tetramethylpentane-3-thione |
InChI |
InChI=1S/C9H18S/c1-8(2,3)7(10)9(4,5)6/h1-6H3 |
Clave InChI |
HMMKPVYDAVOBLX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=S)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


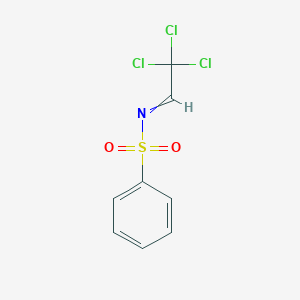
![2-[(2,3-Dihydro-1H-inden-5-yl)sulfanyl]benzoic acid](/img/structure/B14634477.png)
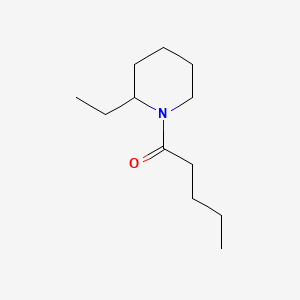
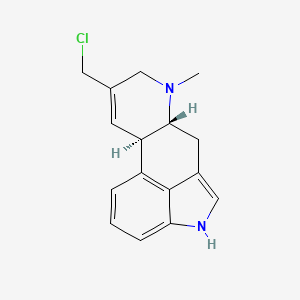
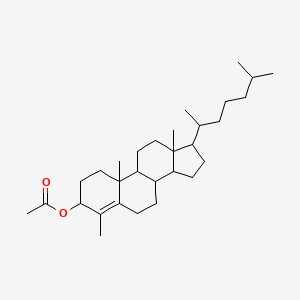
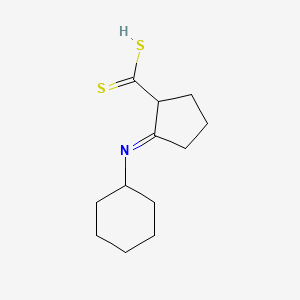
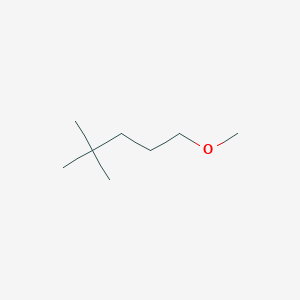
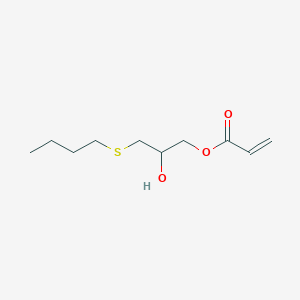
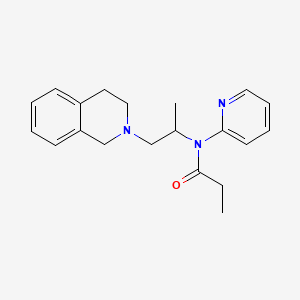
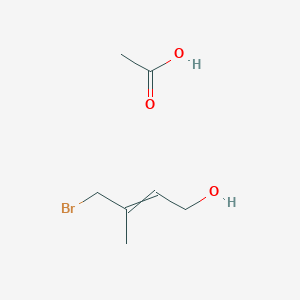
![Benzenamine, 4-[2-(1,3-dioxolan-2-yl)-4-pyridinyl]-](/img/structure/B14634541.png)
![N-(2-Chloroethyl)-N'-[1-(2,2-dimethylcyclopropyl)ethyl]urea](/img/structure/B14634548.png)


